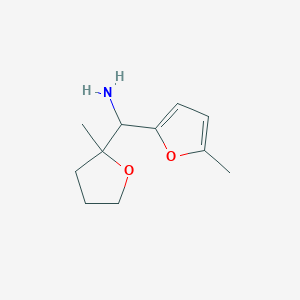

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine

説明

(5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, also known as M5M, is a novel compound with potential therapeutic applications. It is a small molecule that has been synthesized in recent years and has shown promising results in scientific research.

科学的研究の応用

Biased Agonists for Serotonin Receptors : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, have been identified as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrate significant antidepressant-like activity and robust ERK1/2 phosphorylation preference, highlighting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antimicrobial Applications : Derivatives of methanamine compounds, including those with structural similarities to (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds display moderate to very good activity against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).

Organic Synthesis and Solvent Use : 2-Methyl-tetrahydrofuran, a compound related to 2-methyloxolan, is derived from renewable resources and finds application as an alternative solvent in organic syntheses, particularly in processes involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).

Anticholinesterase Activity : Studies on the molecular skeletons of furobenzofuran and methanobenzodioxepine, structurally related to the furan component of (5-Methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine, have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in the treatment of disorders like Alzheimer's disease (Luo et al., 2005).

Anticancer Activity : Palladium and platinum complexes based on Schiff bases, including derivatives of (furan-2-yl)methanamine, demonstrate significant anticancer activity against various human cancerous cell lines. This underlines their potential as novel therapeutic agents in oncology (Mbugua et al., 2020).

Corrosion Inhibition : Amino acid compounds related to (furan-2-yl)methanamine have been studied as corrosion inhibitors for steel in acidic solutions, showcasing their utility in industrial applications to prevent material degradation (Yadav et al., 2015).

特性

IUPAC Name |

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11/h4-5,10H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSOSLLMPJZTLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2(CCCO2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432041-34-3 | |

| Record name | (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)